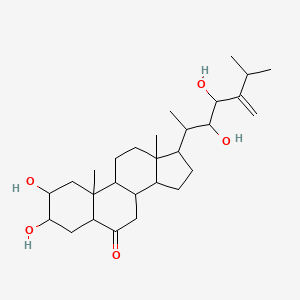![molecular formula C21H20O10 B1252412 5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1252412.png)
5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Apigenin-7-O-beta-D-glucopyranoside, also known as apigenin 7-glucoside, is a naturally occurring flavonoid glycoside. It is derived from apigenin, a common flavonoid found in many plants, including parsley, celery, and chamomile. This compound is known for its antioxidant, anti-inflammatory, and anti-cancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one typically involves the glycosylation of apigenin. One common method is the Koenigs-Knorr reaction, where apigenin is reacted with a glycosyl donor in the presence of a catalyst such as silver carbonate or silver oxide . The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources. The plant material is first dried and ground, followed by extraction using solvents like ethanol or methanol. The extract is then purified using techniques such as column chromatography to isolate the desired compound .
Types of Reactions:
Oxidation: Apigenin-7-O-beta-D-glucopyranoside can undergo oxidation reactions, often resulting in the formation of quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Acid chlorides or alkyl halides are used for esterification and etherification reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Esterified or etherified products.
Aplicaciones Científicas De Investigación
Apigenin-7-O-beta-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for the study of flavonoids.
Biology: Investigated for its role in cell differentiation and apoptosis.
Medicine: Studied for its potential therapeutic effects in cancer, cardiovascular diseases, and neuroprotection.
Industry: Utilized in the development of natural antioxidants and anti-inflammatory agents
Mecanismo De Acción
The compound exerts its effects primarily through its antioxidant activity, scavenging reactive oxygen species (ROS) and reducing oxidative stress. It also modulates various signaling pathways, including the NF-κB pathway, which is involved in inflammation and immune responses. Additionally, it has been shown to activate the AMPK signaling pathway, which plays a role in cellular energy homeostasis .
Comparación Con Compuestos Similares
Luteolin-7-O-beta-D-glucoside: Another flavonoid glycoside with similar antioxidant and anti-inflammatory properties.
Quercetin-3-O-beta-D-glucoside: Known for its strong antioxidant activity.
Kaempferol-3-O-beta-D-glucoside: Exhibits anti-cancer and anti-inflammatory effects
Uniqueness: Apigenin-7-O-beta-D-glucopyranoside is unique due to its specific glycosylation at the 7-position, which enhances its solubility and bioavailability compared to its aglycone form, apigenin. This modification also influences its biological activity, making it a valuable compound for various therapeutic applications .
Propiedades
Fórmula molecular |
C21H20O10 |
|---|---|
Peso molecular |
432.4 g/mol |
Nombre IUPAC |
5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C21H20O10/c22-8-16-18(26)19(27)20(28)21(31-16)29-11-5-12(24)17-13(25)7-14(30-15(17)6-11)9-1-3-10(23)4-2-9/h1-7,16,18-24,26-28H,8H2/t16-,18+,19-,20-,21-/m1/s1 |
Clave InChI |
KMOUJOKENFFTPU-RSRIQPTJSA-N |
SMILES isomérico |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@@H]([C@H]([C@H](O4)CO)O)O)O)O)O |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Sinónimos |
apigenin 7-O-beta-glucoside apigenin-7-D-glucoside apigenin-7-glucoside apigenin-7-O-beta-D-glucopyranoside apigetrin cosmetin cosmosiin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6,10-trimethyl-4H,5H,6H,7H,8H,11H-cyclodeca[b]furan-5-one](/img/structure/B1252330.png)
![(8S,9S,10R,11S,13S,14S,16R,17R)-11,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1252332.png)

![1-[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-8,9,14-trihydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]ethanone](/img/structure/B1252339.png)






![(R)-Endo-cis-2-azabicyclo[3,3,0]octane-3-carboxylic acid](/img/structure/B1252349.png)


![7-[3,5-Dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5,8-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B1252354.png)
